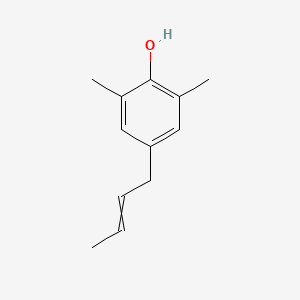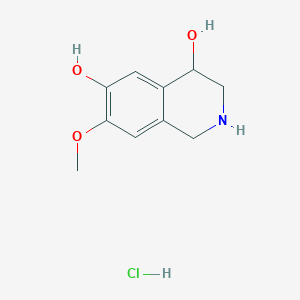
7-Methoxy-1,2,3,4-tetrahydroisoquinoline-4,6-diol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methoxy-1,2,3,4-tetrahydroisoquinoline-4,6-diol;hydrochloride is a chemical compound with the molecular formula C10H14ClNO. It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities and presence in various natural products and therapeutic agents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline-4,6-diol;hydrochloride typically involves multicomponent reactions and functionalization of the tetrahydroisoquinoline core. One common method includes the use of transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies, which involve the direct coupling of the C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles in the presence of cooxidants like hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (TBHP) .
Industrial Production Methods
Companies like ChemScene provide this compound with high purity for research and industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
7-Methoxy-1,2,3,4-tetrahydroisoquinoline-4,6-diol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), tert-butyl hydroperoxide (TBHP)
Reduction: Sodium borohydride (NaBH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
7-Methoxy-1,2,3,4-tetrahydroisoquinoline-4,6-diol;hydrochloride has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline-4,6-diol;hydrochloride involves its interaction with molecular targets and pathways in the body. The compound may exert its effects by binding to specific receptors or enzymes, modulating their activity, and influencing various biological processes. For example, tetrahydroisoquinoline derivatives are known to interact with dopamine receptors and other neurotransmitter systems, which may contribute to their neuroprotective effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with a similar structure but lacking the methoxy and diol functional groups.
6-Methoxy-1,2,3,4-tetrahydroisoquinoline: A related compound with a methoxy group at a different position on the aromatic ring.
7-Methyl-1,2,3,4-tetrahydroisoquinoline: A derivative with a methyl group instead of a methoxy group.
Uniqueness
7-Methoxy-1,2,3,4-tetrahydroisoquinoline-4,6-diol;hydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of both methoxy and diol groups allows for unique interactions with biological targets and enables diverse chemical transformations .
Eigenschaften
CAS-Nummer |
15051-99-7 |
|---|---|
Molekularformel |
C10H14ClNO3 |
Molekulargewicht |
231.67 g/mol |
IUPAC-Name |
7-methoxy-1,2,3,4-tetrahydroisoquinoline-4,6-diol;hydrochloride |
InChI |
InChI=1S/C10H13NO3.ClH/c1-14-10-2-6-4-11-5-9(13)7(6)3-8(10)12;/h2-3,9,11-13H,4-5H2,1H3;1H |
InChI-Schlüssel |
MKTSDZPEOYEROA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(CNCC2=C1)O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![12-Methyl-5h-naphtho[2,3-a]carbazole-5,13(12h)-dione](/img/structure/B14699935.png)
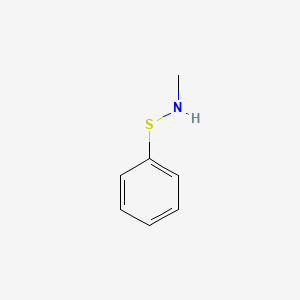
![4-[3-(2-Cyano-10-phenothiazinyl)propyl]-1-piperazineethanol bismethanesulfonate](/img/structure/B14699949.png)
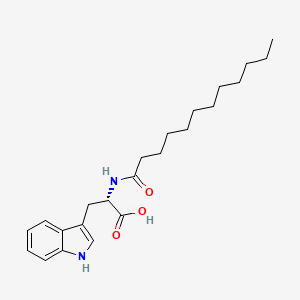

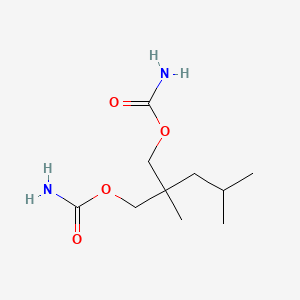
![Methanaminium, N-[[(chlorosulfinyl)oxy]methylene]-N-methyl-, chloride](/img/structure/B14699971.png)
![N-Acetyl-3-{4-oxo-3-[2-(2H-tetrazol-5-yl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}-L-alanine](/img/structure/B14699975.png)
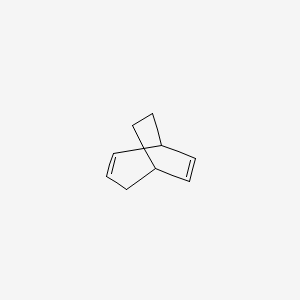
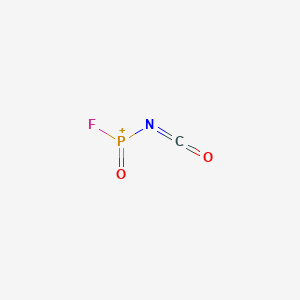
![N-Methyl-N-[2-(3,4,6,7-tetramethoxyphenanthren-1-YL)ethyl]acetamide](/img/structure/B14699989.png)


